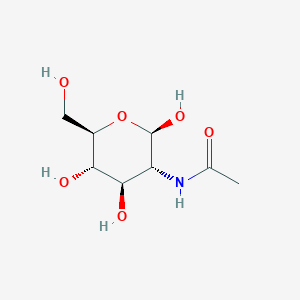

N-ACETYL-beta-D-GLUCOSAMINE

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRNDRQMDRJTHS-FMDGEEDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301045979 | |

| Record name | beta-N-Acetylglucosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | beta-N-Acetylglucosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000803 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14131-68-1, 72-87-7 | |

| Record name | β-N-Acetylglucosamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14131-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Glucopyranose, 2-(acetylamino)-2-deoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-beta-D-glucosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014131681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-N-Acetylglucosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYL-.BETA.-D-GLUCOSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P59336F68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | beta-N-Acetylglucosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000803 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

N-Acetyl-β-D-glucosamine: A Technical Guide to its Biological Roles and Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-β-D-glucosamine (NAG) is a vital monosaccharide that functions as a fundamental structural component of complex carbohydrates and as a critical signaling molecule in a multitude of cellular processes. This technical guide offers a detailed exploration of the biological pathways involving NAG, with a particular focus on the Hexosamine Biosynthetic Pathway (HBP) and the subsequent post-translational modification, O-GlcNAcylation. We will delve into the intricate mechanisms through which NAG metabolism integrates with cellular signaling networks, including the insulin (B600854), mTOR, NF-κB, c-Myc, and p53 pathways, and examine its profound implications in health and disease, notably in cancer, diabetes, and neurodegenerative disorders. This document provides structured quantitative data, detailed experimental protocols for studying NAG-related pathways, and visualizations of key pathways to facilitate research and drug development.

Introduction: The Centrality of N-Acetyl-β-D-glucosamine in Cellular Homeostasis

N-acetyl-β-D-glucosamine is an amide derivative of the monosaccharide glucose and a key player in various biological systems.[1] Its significance stems from its dual role as a structural building block and a signaling molecule. Structurally, NAG is a monomeric unit of chitin, which forms the exoskeletons of arthropods and the cell walls of fungi, and a component of peptidoglycan in bacterial cell walls.[1][2][3] In animals, it is a crucial precursor for the biosynthesis of glycosaminoglycans (GAGs) like hyaluronic acid, which are essential components of the extracellular matrix.[3]

Beyond its structural importance, NAG is at the heart of a critical nutrient-sensing pathway, the Hexosamine Biosynthetic Pathway (HBP). This pathway culminates in the production of uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), the activated form of NAG.[4][5] UDP-GlcNAc serves as the donor substrate for a dynamic and reversible post-translational modification known as O-GlcNAcylation, where a single NAG moiety is attached to serine and threonine residues of nuclear and cytoplasmic proteins.[6][7] This modification, akin to phosphorylation, modulates the activity, stability, and localization of a vast array of proteins, thereby influencing a wide range of cellular processes from transcription and translation to signal transduction and stress responses.[8][9]

Dysregulation of NAG metabolism and O-GlcNAcylation has been implicated in the pathophysiology of numerous diseases, including cancer, diabetes, neurodegenerative disorders, and cardiovascular diseases, making the pathways involving NAG a fertile ground for therapeutic intervention.[6][10][11][12]

Metabolic Pathways of N-Acetyl-β-D-glucosamine

The intracellular pool of UDP-GlcNAc is maintained through two primary pathways: the de novo Hexosamine Biosynthetic Pathway and the Salvage Pathway.

The Hexosamine Biosynthetic Pathway (HBP)

The HBP is a branch of glycolysis that integrates cellular metabolism of glucose, amino acids, fatty acids, and nucleotides to produce UDP-GlcNAc.[4][13] This pathway acts as a crucial nutrient sensor, with its flux reflecting the overall metabolic state of the cell. The synthesis of UDP-GlcNAc from glucose proceeds through four enzymatic steps:

-

Fructose-6-phosphate to Glucosamine-6-phosphate: This initial and rate-limiting step is catalyzed by glutamine:fructose-6-phosphate amidotransferase (GFAT) , which utilizes glutamine as the amine donor.[14]

-

Glucosamine-6-phosphate to N-acetylglucosamine-6-phosphate: The acetylation of glucosamine-6-phosphate is carried out by glucosamine-6-phosphate N-acetyltransferase (GNA1) , using acetyl-CoA as the acetyl donor.

-

N-acetylglucosamine-6-phosphate to N-acetylglucosamine-1-phosphate: This isomerization is catalyzed by N-acetylglucosamine-phosphate mutase (AGM1) .

-

N-acetylglucosamine-1-phosphate to UDP-GlcNAc: The final step involves the uridylation of N-acetylglucosamine-1-phosphate by UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1) , using UTP.

The Hexosamine Biosynthetic Pathway (HBP).

The Salvage Pathway

In addition to de novo synthesis, cells can recycle NAG from the breakdown of glycoconjugates or uptake it from the extracellular environment through the salvage pathway.[5][15][16] This pathway provides a more energetically favorable route to UDP-GlcNAc synthesis. The key steps are:

-

N-acetylglucosamine to N-acetylglucosamine-6-phosphate: Exogenous or recycled NAG is phosphorylated by N-acetylglucosamine kinase (NAGK) .

-

Entry into the HBP: The resulting N-acetylglucosamine-6-phosphate then enters the HBP to be converted to UDP-GlcNAc.[17]

The N-acetyl-β-D-glucosamine Salvage Pathway.

O-GlcNAcylation: A Dynamic Post-Translational Modification

O-GlcNAcylation is a reversible post-translational modification where a single N-acetylglucosamine molecule is attached via an O-glycosidic bond to the hydroxyl group of serine or threonine residues of nuclear and cytoplasmic proteins.[6][7] This process is catalyzed by two highly conserved enzymes:

-

O-GlcNAc Transferase (OGT): Catalyzes the addition of GlcNAc from UDP-GlcNAc onto proteins.[8]

-

O-GlcNAcase (OGA): Catalyzes the removal of GlcNAc from proteins.[8]

The dynamic interplay between OGT and OGA allows for rapid and reversible modification of proteins in response to cellular signals and nutrient availability, making O-GlcNAcylation a key regulatory mechanism analogous to phosphorylation.[8]

References

- 1. UDP-GlcNAc concentration is an important factor in the biosynthesis of beta1,6-branched oligosaccharides: regulation based on the kinetic properties of N-acetylglucosaminyltransferase V - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Increased O-GlcNAcylation of c-Myc Promotes Pre-B Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A role for N-acetylglucosamine as a nutrient sensor and mediator of insulin resistance | Semantic Scholar [semanticscholar.org]

- 5. Glycosylation of the c-Myc transactivation domain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A role for N-acetylglucosamine as a nutrient sensor and mediator of insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Real Talk: The Inter-play Between the mTOR, AMPK, and Hexosamine Biosynthetic Pathways in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The O-GlcNAc Modification - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Modification of RelA by O-linked N-acetylglucosamine links glucose metabolism to NF-κB acetylation and transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Protocol for quantification of UDP-GlcNAc using an enzymatic microplate assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N-acetylglucosamine suppresses osteoclastogenesis in part through the promotion of O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. DSpace [helda.helsinki.fi]

- 15. researchgate.net [researchgate.net]

- 16. Regulation of Nuclear Factor-kappaB Function by O-GlcNAcylation in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of N-Acetyl-β-D-glucosamine in Glycobiology: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

N-acetyl-β-D-glucosamine (GlcNAc) is a fundamental monosaccharide that serves as a critical nexus for cellular metabolism, signaling, and post-translational modification. Its significance extends from being a basic building block of complex glycans to a key regulator of protein function through the dynamic process of O-GlcNAcylation. This technical guide provides an in-depth exploration of GlcNAc's function in glycobiology, detailing the core metabolic and signaling pathways, presenting key quantitative data, and outlining experimental protocols for its study. Understanding these mechanisms is paramount for developing novel therapeutic strategies for a range of human diseases, including cancer, diabetes, and neurodegeneration.

The Hexosamine Biosynthetic Pathway (HBP): The Source of GlcNAc

The primary route for the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), the activated form of GlcNAc used in glycosylation reactions, is the Hexosamine Biosynthetic Pathway (HBP). This pathway integrates several major metabolic inputs, including glucose, amino acids (glutamine), fatty acids (acetyl-CoA), and nucleotides (UTP).[1][2] Consequently, the cellular concentration of UDP-GlcNAc serves as a sensitive indicator of the overall nutrient status of the cell.

The HBP consists of a series of enzymatic steps, with glutamine:fructose-6-phosphate amidotransferase (GFAT) acting as the rate-limiting enzyme.[3][4] In addition to this de novo synthesis, cells can utilize a salvage pathway, where free GlcNAc, derived from the environment or the breakdown of glycoconjugates, is phosphorylated by N-acetylglucosamine kinase (NAGK) to enter the pathway.[2][5]

Caption: The Hexosamine Biosynthetic Pathway (HBP) and Salvage Pathway.

O-GlcNAcylation: A Nutrient-Sensitive Post-Translational Modification

Analogous to protein phosphorylation, O-GlcNAcylation is the dynamic and reversible attachment of a single GlcNAc sugar to the serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[1][6] This process is regulated by a simple enzymatic pair: O-GlcNAc transferase (OGT) adds the modification, utilizing UDP-GlcNAc as the sugar donor, while O-GlcNAcase (OGA) removes it.[7] This rapid cycling allows O-GlcNAcylation to function as a crucial regulatory mechanism, translating changes in nutrient availability into widespread alterations in protein function, stability, and localization.[1][8]

References

- 1. Protein O-GlcNAcylation: emerging mechanisms and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchwithrutgers.com [researchwithrutgers.com]

- 5. The hexosamine biosynthetic pathway couples growth factor-induced glutamine uptake to glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Acetylglucosamine - Wikipedia [en.wikipedia.org]

- 7. Regulating the Regulators: Mechanisms of Substrate Selection of the O-GlcNAc Cycling Enzymes OGT and OGA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cross Talk Between O-GlcNAcylation and Phosphorylation: Roles in Signaling, Transcription, and Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]

N-Acetyl-β-D-glucosamine as a Precursor in Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-β-D-glucosamine (GlcNAc) is a pivotal monosaccharide that serves as a fundamental precursor for the biosynthesis of a vast array of essential macromolecules, including glycoproteins, proteoglycans, glycolipids, and bacterial peptidoglycan. Its metabolic flux is primarily channeled through the Hexosamine Biosynthetic Pathway (HBP), which culminates in the production of the high-energy donor molecule, uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc). This activated sugar is the central substrate for glycosyltransferases that mediate the assembly of complex glycans. The HBP acts as a critical nutrient-sensing pathway, integrating glucose, amino acid, fatty acid, and nucleotide metabolism.[1] Dysregulation of GlcNAc metabolism is implicated in numerous pathologies, including cancer, diabetes, and neurodegenerative disorders, making it a key area of interest for therapeutic intervention. This guide provides an in-depth overview of the biosynthetic pathways originating from GlcNAc, detailed experimental protocols for their study, and a summary of relevant quantitative data.

The Central Hub: UDP-GlcNAc Biosynthesis

The universal donor for GlcNAc residues in biosynthetic reactions is UDP-GlcNAc. Cells can generate this crucial metabolite through two primary routes: the de novo Hexosamine Biosynthetic Pathway (HBP) and the GlcNAc Salvage Pathway.

The Hexosamine Biosynthetic Pathway (HBP)

The HBP is a highly conserved metabolic route that shunts a small fraction (2-5%) of cellular glucose to produce UDP-GlcNAc.[1] It involves four key enzymatic steps that integrate inputs from glycolysis, as well as amino acid, fatty acid, and nucleotide metabolism.[1][2]

-

Fructose-6-phosphate to Glucosamine-6-phosphate: The initial and rate-limiting step is catalyzed by glutamine:fructose-6-phosphate amidotransferase (GFAT), which transfers an amino group from glutamine to fructose-6-phosphate.[1]

-

Glucosamine-6-phosphate to N-acetylglucosamine-6-phosphate: The subsequent acetylation is carried out by glucosamine-phosphate N-acetyltransferase (GNPNAT) in eukaryotes.[1]

-

N-acetylglucosamine-6-phosphate to N-acetylglucosamine-1-phosphate: This isomerization is catalyzed by N-acetylglucosamine-phosphate mutase (PGM3/AGM1).[1]

-

N-acetylglucosamine-1-phosphate to UDP-GlcNAc: The final step involves the formation of the high-energy sugar nucleotide by UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1), which utilizes UTP.[1]

The GlcNAc Salvage Pathway

In addition to de novo synthesis, cells can recycle GlcNAc from the degradation of glycoconjugates or uptake from the extracellular environment.[3][4] This salvage pathway provides a metabolically efficient alternative to the HBP.

-

GlcNAc to GlcNAc-6-phosphate: Exogenous or recycled GlcNAc is phosphorylated by N-acetylglucosamine kinase (NAGK).[5]

-

Entry into the HBP: The resulting GlcNAc-6-phosphate then enters the main HBP pathway at the third step, where it is converted to UDP-GlcNAc.[6]

The salvage pathway is critical under conditions of nutrient stress, such as glutamine limitation, where de novo synthesis is suppressed.[4][5]

Major Biosynthetic Fates of UDP-GlcNAc

UDP-GlcNAc is the donor substrate for a multitude of glycosylation reactions that are fundamental to cellular structure and function.

Glycoprotein Synthesis

-

N-linked Glycosylation: This process, occurring in the endoplasmic reticulum and Golgi apparatus, involves the attachment of a complex oligosaccharide to asparagine residues of nascent polypeptides. UDP-GlcNAc is essential for the synthesis of the dolichol-linked oligosaccharide precursor and for the subsequent branching of N-glycans in the Golgi.[7]

-

O-GlcNAcylation: In contrast to complex glycosylation, O-GlcNAcylation is a dynamic, reversible post-translational modification occurring in the nucleus, cytoplasm, and mitochondria.[1] A single GlcNAc moiety is attached to serine or threonine residues of target proteins by O-GlcNAc transferase (OGT), and removed by O-GlcNAcase (OGA).[8] This modification acts as a nutrient sensor and plays a crucial regulatory role analogous to phosphorylation in signal transduction, transcription, and cell cycle control.[8][9]

Bacterial Peptidoglycan Synthesis

In bacteria, UDP-GlcNAc is an indispensable precursor for the synthesis of peptidoglycan, the major structural component of the bacterial cell wall.[10] The biosynthesis begins in the cytoplasm:

-

UDP-MurNAc Formation: UDP-GlcNAc is converted to UDP-N-acetylmuramic acid (UDP-MurNAc) by the enzymes MurA and MurB.[11]

-

Pentapeptide Addition: A five-amino-acid peptide chain is sequentially added to UDP-MurNAc.[11]

-

Lipid I Formation: The resulting UDP-MurNAc-pentapeptide is transferred to the lipid carrier undecaprenyl phosphate (B84403) (C55-P) on the inner leaflet of the cytoplasmic membrane, forming Lipid I.[12]

-

Lipid II Formation: MurG transferase adds a GlcNAc residue from UDP-GlcNAc to Lipid I, creating the final monomeric precursor, Lipid II.[10][11]

-

Translocation and Polymerization: Lipid II is then flipped across the membrane to the periplasmic space, where it is polymerized into growing glycan chains by glycosyltransferases.[11][13]

Chitin Synthesis

In fungi, GlcNAc is the monomeric unit of chitin, a major structural polysaccharide in the fungal cell wall.[14][15] UDP-GlcNAc serves as the direct precursor, with chitin synthases catalyzing the polymerization of GlcNAc residues into long (1,4)-β-linked chains.[16]

Experimental Methodologies

Studying the flux and function of GlcNAc-derived pathways requires specialized techniques. Below are protocols for key experimental approaches.

Metabolic Labeling of O-GlcNAcylated Proteins

Metabolic chemical reporters, which are GlcNAc analogs containing bioorthogonal handles like azides or alkynes, allow for the visualization and identification of O-GlcNAcylated proteins.[17][18]

Protocol: Labeling with Azido-GlcNAc (GlcNAz)

-

Cell Culture: Culture mammalian cells to approximately 70-80% confluency in standard growth medium.

-

Metabolic Labeling: Replace the medium with fresh medium containing 50-100 µM of a cell-permeable, per-O-acetylated N-azidoacetylglucosamine (Ac₄GlcNAz). Incubate for 24-48 hours. The acetyl groups increase membrane permeability, and intracellular esterases release the active GlcNAz.

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors and an OGA inhibitor (e.g., 50 µM Thiamet-G) to preserve the O-GlcNAc modification.[19]

-

Bioorthogonal Ligation (Click Chemistry): To the cell lysate (approx. 1 mg/mL protein), add the following components for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction:

-

An alkyne-functionalized reporter tag (e.g., alkyne-biotin or alkyne-fluorophore) at 100 µM.

-

Tris(2-carboxyethyl)phosphine (TCEP) at 1 mM (to reduce Cu²⁺).

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand at 100 µM (to stabilize Cu⁺).

-

Copper(II) sulfate (B86663) (CuSO₄) at 1 mM.

-

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.

-

Downstream Analysis:

-

Visualization: If a fluorescent tag was used, analyze the lysate by SDS-PAGE and in-gel fluorescence scanning.[17]

-

Enrichment & Proteomics: If a biotin (B1667282) tag was used, enrich the labeled proteins using streptavidin-agarose beads. The enriched proteins can then be digested on-bead and identified by mass spectrometry.[20]

-

Quantification of Cellular UDP-GlcNAc

Directly measuring the cellular concentration of UDP-GlcNAc is crucial for understanding the state of the HBP. An enzymatic microplate assay provides a sensitive method for this quantification.[21][22]

Protocol: Enzymatic Microplate Assay for UDP-GlcNAc

-

Metabolite Extraction:

-

Culture cells to a known number (e.g., 1-5 million cells).

-

Rapidly wash cells with ice-cold saline.

-

Extract polar metabolites by adding a cold solvent mixture (e.g., 80% methanol) and scraping the cells.

-

Vortex vigorously and centrifuge at high speed to pellet protein and debris. Collect the supernatant containing the metabolites.

-

Dry the supernatant using a vacuum concentrator.

-

-

Enzymatic Reaction:

-

Reconstitute the dried metabolites in reaction buffer.

-

Prepare a standard curve using known concentrations of UDP-GlcNAc.

-

In a microplate, combine the sample or standard with a reaction mixture containing:

-

Recombinant O-GlcNAc Transferase (OGT).

-

A specific OGT peptide substrate (e.g., a known O-GlcNAcylated peptide).

-

Reaction buffer (e.g., HEPES, MgCl₂).

-

-

Incubate the plate to allow OGT to transfer GlcNAc from the UDP-GlcNAc in the sample onto the peptide substrate. The amount of product formed is proportional to the initial UDP-GlcNAc concentration.[23]

-

-

Immunodetection (ELISA-like):

-

Coat a high-binding microplate with the reaction mixture, allowing the peptide substrate to adhere.

-

Wash the plate to remove unbound components.

-

Add a primary antibody that specifically recognizes the O-GlcNAc modification on the peptide (e.g., RL2 antibody). Incubate.

-

Wash, then add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate.

-

Wash, then add a colorimetric HRP substrate (e.g., TMB).

-

-

Quantification: Stop the reaction and read the absorbance on a microplate reader. Calculate the UDP-GlcNAc concentration in the samples by comparing their absorbance values to the standard curve.[22][23]

Quantitative Data Summary

Quantitative analysis of HBP metabolites provides critical insights into cellular metabolic status. The tables below summarize key reported values.

Table 1: Cellular UDP-GlcNAc Concentrations in Various Cell Lines

| Cell Line | Origin | UDP-GlcNAc (pmol / 10⁶ cells) | Reference |

| 293T | Human Kidney | ~60 | [24] |

| NIH/3T3 | Mouse Fibroblast | ~110 | [24] |

| HCT116 | Human Colon | ~180 | [24] |

| AML12 | Mouse Hepatocyte | ~300 | [24] |

| Hepa1-6 | Mouse Hepatoma | ~380 | [24] |

| HeLa | Human Cervical Cancer | ~520 | [24] |

| Primary Mouse Fibroblasts | Mouse | ~140 | [24] |

Note: Values are approximate and can vary significantly with culture conditions and cell state.

Table 2: Kinetic Parameters of Key Glycosyltransferases

| Enzyme | Substrate | Kₘ Value | Organism/System | Reference |

| N-acetylglucosaminyltransferase V (GnT-V) | UDP-GlcNAc | 0.8 mM | Human (recombinant) | [25] |

Note: The high Kₘ value for GnT-V suggests its activity is highly sensitive to fluctuations in the physiological concentration of UDP-GlcNAc, making it a key regulatory point for N-glycan branching.[25]

Conclusion and Future Directions

N-acetyl-β-D-glucosamine, via its activated form UDP-GlcNAc, sits (B43327) at the crossroads of cellular metabolism and the synthesis of essential glycoconjugates. The Hexosamine Biosynthetic Pathway's role as a nutrient sensor that directly influences protein function through O-GlcNAcylation highlights its importance in cellular homeostasis and disease.[1] The intricate connections between GlcNAc metabolism and the pathways it supplies, such as peptidoglycan synthesis in bacteria, offer promising targets for the development of novel therapeutics, from antibiotics to anti-cancer agents.

Future research will likely focus on elucidating the precise regulatory mechanisms that control flux through the HBP and salvage pathways in different cellular contexts and disease states. The continued development of advanced chemical biology tools, such as next-generation metabolic reporters and quantitative proteomic methods, will be essential for mapping site-specific glycosylation events and understanding their functional consequences. These efforts will undoubtedly deepen our understanding of this central metabolic hub and pave the way for innovative strategies in drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glutamine deprivation triggers NAGK-dependent hexosamine salvage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Glycosylation Precursors - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. DETECTION AND ANALYSIS OF PROTEINS MODIFIED BY O-LINKED N-ACETYLGLUCOSAMINE - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Recent Advances in Peptidoglycan Synthesis and Regulation in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Peptidoglycan | Department of Physiology | UZH [physiol.uzh.ch]

- 13. researchgate.net [researchgate.net]

- 14. N-Acetylglucosamine: Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benthamdirect.com [benthamdirect.com]

- 16. N-Acetylglucosamine Regulates Morphogenesis and Virulence Pathways in Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Metabolic Labeling for the Visualization and Identification of Potentially O-GlcNAc-Modified Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. DSpace [helda.helsinki.fi]

- 22. Enzymatic assay for UDP-GlcNAc and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Enzyme-based assay for quantification of UDP-GlcNAc in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. academic.oup.com [academic.oup.com]

The Sweet Switch: A Technical Guide to N-Acetyl-β-D-glucosamine in Post-Translational Modification

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Post-translational modifications (PTMs) represent a critical layer of cellular regulation, expanding the functional proteome far beyond the genomic blueprint. Among these, the O-linked attachment of a single N-Acetyl-β-D-glucosamine (O-GlcNAc) to serine and threonine residues of nuclear, cytoplasmic, and mitochondrial proteins has emerged as a fundamental regulatory mechanism. This dynamic and reversible modification, known as O-GlcNAcylation, acts as a pivotal nutrient sensor, directly linking cellular metabolic status to the control of signal transduction, transcription, protein stability, and other core cellular processes. Dysregulation of O-GlcNAc cycling is increasingly implicated in the pathogenesis of major human diseases, including cancer, type 2 diabetes, and neurodegenerative disorders. This technical guide provides an in-depth exploration of the O-GlcNAc modification, detailing the enzymatic machinery, its integration with metabolic pathways, key quantitative parameters, and the experimental protocols essential for its investigation.

The Core of O-GlcNAcylation: A Unique Regulatory PTM

Unlike phosphorylation, which is governed by hundreds of kinases and phosphatases, the entire O-GlcNAc cycle is orchestrated by a single pair of highly conserved enzymes.[1][2][3]

-

O-GlcNAc Transferase (OGT): This enzyme catalyzes the addition of GlcNAc from the donor substrate uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) onto serine or threonine residues of target proteins.[1][2][4][5] OGT is unique in that a single gene product is responsible for modifying thousands of diverse substrates.[1][5]

-

O-GlcNAcase (OGA): This enzyme is responsible for the hydrolytic removal of the O-GlcNAc moiety, returning the protein to its unmodified state.[1][2][4][5]

This simple enzymatic setup allows for rapid and dynamic cycling of the modification, with a turnover rate comparable to that of protein phosphorylation, enabling swift cellular responses to metabolic and stress signals.[1][3][6]

The Metabolic Nexus: The Hexosamine Biosynthetic Pathway (HBP)

The availability of the OGT substrate, UDP-GlcNAc, is the critical link between O-GlcNAcylation and the cell's metabolic state. The HBP is a metabolic pathway that funnels a small percentage (typically 2-5%) of cellular glucose to produce UDP-GlcNAc.[3][7] This pathway integrates inputs from carbohydrate, amino acid, fatty acid, and nucleotide metabolism, positioning OGT as a master nutrient sensor.[1][4][8]

An influx of nutrients leads to an increase in HBP flux, elevating intracellular UDP-GlcNAc levels and promoting protein O-GlcNAcylation. Conversely, nutrient deprivation reduces UDP-GlcNAc pools, favoring the removal of O-GlcNAc by OGA.

Signaling Integration and Crosstalk with Phosphorylation

O-GlcNAcylation is intimately intertwined with protein phosphorylation, another major regulatory PTM on serine and threonine residues. This crosstalk occurs through several mechanisms:

-

Direct Competition: O-GlcNAc and phosphate (B84403) groups can compete for modification of the same or adjacent serine/threonine residues.[9][10] This creates a "yin-yang" relationship where the presence of one modification can preclude the other, leading to a binary switch in protein function.[11]

-

Altered Substrate Recognition: The O-GlcNAcylation of a kinase or phosphatase can alter its activity or substrate specificity. Conversely, phosphorylation of OGT or OGA can regulate their ability to modify their own targets.[9]

-

Functional Interplay: In some cases, the two modifications can coexist on the same protein, leading to a more complex regulatory code. For instance, the O-GlcNAcylation of YAP at Ser109 prevents its phosphorylation at the adjacent Ser127, promoting nuclear translocation and pro-proliferative gene expression.[1][4]

Quantitative Data and Enzyme Parameters

For drug development and mechanistic studies, understanding the quantitative aspects of the O-GlcNAc machinery is paramount.

Table 1: Kinetic Parameters of Human O-GlcNAc Cycling Enzymes

| Enzyme | Substrate | Km | kcat | kcat/Km (M-1s-1) | Notes |

| OGT | UDP-GlcNAc | 1 - >20 µM | Variable | Variable | Km for UDP-GlcNAc is highly dependent on the protein acceptor substrate. Follows an ordered bi-bi kinetic mechanism.[7] |

| OGA | 4-MU-GlcNAc | 0.26 mM | - | 3.5 x 103 | Data for full-length human OGA with an artificial substrate. |

| OGA | O-GlcNAc Peptides | ~500 µM - 2 mM | Variable | Relatively Invariant | Km values for physiological peptide substrates are in the high µM to low mM range.[1] The catalytic efficiency (kcat/Km) is remarkably consistent across different protein substrates, suggesting recognition is driven primarily by the GlcNAc moiety.[5] |

Table 2: Potency of Select OGT and OGA Inhibitors

| Inhibitor | Target | Type | IC50 / Ki | Key Characteristics |

| L01 | OGT | Small Molecule | IC50 = 22 µM | Identified through high-throughput screening.[6] |

| Thiamet G | OGA | Competitive | Ki = 20 nM | Highly potent and selective, brain-penetrant, widely used tool compound. |

| ASN90 | OGA | Competitive | Low nM IC50 | A potent, brain-penetrant clinical-stage inhibitor. |

| GlcNAcstatin | OGA | Competitive | Nanomolar Ki | Potent inhibitor with good selectivity over lysosomal β-hexosaminidases. |

Key Experimental Protocols

Investigating O-GlcNAcylation requires specialized techniques to detect the modification, identify modified proteins and sites, and quantify changes in response to stimuli.

Protocol: Detection of Global O-GlcNAcylation by Western Blot

This protocol provides a method for the general detection of O-GlcNAcylated proteins in a cell lysate.

-

Cell Lysis:

-

Harvest cells and wash with cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease inhibitors and an OGA inhibitor (e.g., 50 µM PUGNAc or Thiamet G) to preserve the modification during sample preparation.[7]

-

Incubate on ice for 20-30 minutes, then centrifuge at >13,000 x g for 20 minutes at 4°C to pellet debris.

-

Quantify protein concentration of the supernatant (lysate) using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel (e.g., 4-20% Tris-Glycine).

-

Transfer proteins to a nitrocellulose or PVDF membrane using a standard wet or semi-dry transfer protocol.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary anti-O-GlcNAc antibody (e.g., CTD110.6 or RL2) diluted in blocking buffer (typically 1:1000 to 1:5000) for 1 hour at room temperature or overnight at 4°C.

-

Wash the membrane 3-6 times for 5 minutes each in TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-mouse IgM for CTD110.6) diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane 4-6 times for 5 minutes each in TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Image the blot using a digital imager or film. A smear or ladder of bands indicates the presence of multiple O-GlcNAcylated proteins.

-

Protocol: Proteomic Identification of O-GlcNAc Sites by Mass Spectrometry

This workflow outlines a general strategy for the large-scale identification and quantification of O-GlcNAc sites.

-

Protein Extraction and Digestion:

-

Extract proteins from cells or tissues as described above, ensuring the inclusion of an OGA inhibitor.

-

Denature, reduce, and alkylate the proteins.

-

Digest proteins into peptides using a protease such as trypsin.

-

-

Enrichment of O-GlcNAcylated Peptides: (This step is critical due to the low stoichiometry of the modification).

-

Lectin Affinity Chromatography: Use wheat germ agglutinin (WGA)-conjugated resin, which binds to the GlcNAc moiety, to capture O-GlcNAcylated peptides/proteins.[9]

-

Chemoenzymatic Labeling: This is a highly specific method.

-

Use a mutant galactosyltransferase (GalT Y289L) to transfer an azide- or alkyne-modified galactose analog onto the O-GlcNAc sugar.

-

Perform a "click chemistry" reaction to covalently attach a biotin (B1667282) tag to the modified galactose.

-

Enrich the now-biotinylated peptides using streptavidin-coated beads.

-

-

-

LC-MS/MS Analysis:

-

Elute the enriched peptides from the affinity resin.

-

Analyze the peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Fragmentation Method: Employ Electron Transfer Dissociation (ETD) or similar fragmentation techniques. Unlike Collision-Induced Dissociation (CID), ETD preserves the labile glycosidic bond, which is essential for pinpointing the exact serine or threonine residue that is modified.[7][10]

-

-

Data Analysis:

-

Use specialized proteomics software to search the acquired MS/MS spectra against a protein database.

-

The search parameters must include O-GlcNAc (+203.079 Da) as a variable modification on serine and threonine.

-

Utilize scoring algorithms (e.g., Ascore) to confidently assign O-GlcNAc site localization.[10]

-

For quantitative studies, data from labeled approaches (e.g., SILAC, TMT) can be processed to determine relative changes in site occupancy between different sample conditions.[1]

-

Conclusion and Future Directions

O-GlcNAcylation is a critical PTM that functions as a central node integrating cellular metabolism with protein function and signaling networks. Its regulation by a simple two-enzyme system belies its profound and pleiotropic effects on cellular physiology. The development of potent and specific inhibitors for OGT and OGA, coupled with advanced mass spectrometry techniques, has opened new avenues for both fundamental research and therapeutic intervention. For professionals in drug development, the O-GlcNAc pathway presents a compelling target space. Modulating O-GlcNAc levels has shown therapeutic promise in preclinical models of cancer, diabetes, and neurodegeneration. Future research will undoubtedly focus on elucidating the substrate specificity of OGT, understanding the complex interplay between O-GlcNAcylation and other PTMs in a systems-wide context, and advancing OGT/OGA-targeted therapies into the clinic. A thorough understanding of the technical principles and methodologies outlined in this guide is essential for any researcher aiming to explore this sweet switch of cellular regulation.

References

- 1. Human OGA binds substrates in a conserved peptide recognition groove - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asset.library.wisc.edu [asset.library.wisc.edu]

- 3. researchgate.net [researchgate.net]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Regulating the Regulators: Mechanisms of Substrate Selection of the O-GlcNAc Cycling Enzymes OGT and OGA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Making of a Sweet Modification: Structure and Function of O-GlcNAc Transferase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. protein.bio.msu.ru [protein.bio.msu.ru]

- 9. Insights into O-Linked N-Acetylglucosamine ([0-9]O-GlcNAc) Processing and Dynamics through Kinetic Analysis of O-GlcNAc Transferase and O-GlcNAcase Activity on Protein Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Human OGA binds substrates in a conserved peptide recognition groove | MRC PPU [ppu.mrc.ac.uk]

N-Acetyl-β-D-glucosamine in Signal Transduction Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-β-D-glucosamine (GlcNAc) is a pivotal monosaccharide that functions not only as a fundamental component of complex glycans but also as a critical signaling molecule in a multitude of cellular processes. This technical guide offers a comprehensive examination of the biological pathways influenced by GlcNAc, with a particular focus on the Hexosamine Biosynthetic Pathway (HBP) and the resultant post-translational modification, O-GlcNAcylation. We will explore the detailed mechanisms through which GlcNAc metabolism is integrated with cellular signaling networks, such as the insulin, MAPK, and NF-κB pathways. Furthermore, this guide will elucidate the profound implications of these interactions in health and disease, notably in cancer, diabetes, and neurodegenerative disorders. Detailed experimental protocols for the investigation of GlcNAc-related pathways are provided, alongside a structured presentation of quantitative data to aid in research and the development of novel therapeutics.

The Hexosamine Biosynthetic Pathway: A Central Hub for Nutrient Sensing

The Hexosamine Biosynthetic Pathway (HBP) is a vital metabolic route that channels a portion of cellular glucose (approximately 2-5%) to synthesize uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), the activated form of GlcNAc. This pathway integrates glucose, amino acid (glutamine), fatty acid (acetyl-CoA), and nucleotide (UTP) metabolism, positioning it as a crucial sensor of the cell's nutrient status.

The synthesis of UDP-GlcNAc from glucose proceeds through four key enzymatic steps:

-

Fructose-6-phosphate to Glucosamine-6-phosphate: This initial and rate-limiting step is catalyzed by glutamine:fructose-6-phosphate amidotransferase (GFAT).

-

Glucosamine-6-phosphate to Glucosamine-1-phosphate: This isomerization is performed by glucosamine-phosphate N-acetyltransferase (GNPNAT).

-

Glucosamine-1-phosphate to N-acetylglucosamine-1-phosphate: This reaction is catalyzed by N-acetylglucosamine-phosphate mutase (AGM) and acetyl-CoA.

-

N-acetylglucosamine-1-phosphate to UDP-N-acetylglucosamine: The final step is catalyzed by UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1).

The end product, UDP-GlcNAc, is the donor substrate for a dynamic and widespread post-translational modification known as O-GlcNAcylation.

The Metabolic Odyssey of N-Acetyl-beta-D-Glucosamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-beta-D-glucosamine (GlcNAc) is a pivotal monosaccharide that plays a fundamental role in a myriad of biological processes. As a derivative of glucose, it serves as a crucial building block for the biosynthesis of complex glycans, including glycoproteins, glycolipids, and glycosaminoglycans, which are integral components of cellular structures and the extracellular matrix. Beyond its structural importance, GlcNAc is a key signaling molecule, particularly through its involvement in the hexosamine biosynthetic pathway (HBP) and subsequent O-GlcNAcylation of proteins. This dynamic post-translational modification acts as a nutrient sensor, integrating cellular metabolic status with the regulation of signal transduction pathways, gene expression, and enzyme activity. Dysregulation of GlcNAc metabolism has been implicated in a range of pathologies, including metabolic disorders like insulin (B600854) resistance and diabetes, neurodegenerative diseases, and cancer, making it a subject of intense research and a potential target for therapeutic intervention.

This in-depth technical guide provides a comprehensive overview of the metabolic fate of N-acetyl-beta-D-glucosamine, detailing its absorption, distribution, metabolism, and excretion (ADME). We will explore the intricate enzymatic pathways that govern its synthesis and degradation, present quantitative data on its pharmacokinetics, and provide detailed experimental protocols for its study. Furthermore, this guide will elucidate the critical role of GlcNAc in cellular signaling and its implications for drug development.

Absorption, Distribution, Metabolism, and Excretion (ADME)

The metabolic journey of N-acetyl-beta-D-glucosamine begins with its absorption and subsequent distribution throughout the body, followed by its metabolism and eventual excretion. Understanding these pharmacokinetic properties is crucial for evaluating its therapeutic potential and designing effective drug delivery strategies.

Absorption

Oral N-acetyl-beta-D-glucosamine is readily absorbed from the gastrointestinal tract. Studies in rats have shown that it is absorbed through a diffusion process. Following oral administration in rats, radiolabelled GlcNAc reached its peak plasma concentration approximately 4 hours after administration, with residual radioactivity detected for up to 168 hours.[1] In humans, the oral bioavailability of glucosamine (B1671600), a related compound, is estimated to be around 44%, with a significant first-pass effect in the liver.[2]

Distribution

Once absorbed, GlcNAc is distributed to various tissues throughout the body. Animal studies using radiolabeled compounds have demonstrated that it rapidly appears in the liver, kidneys, and other tissues, including articular cartilage.[2] This preferential localization to cartilage is of particular interest for its potential therapeutic applications in osteoarthritis.[2]

Metabolism

The metabolic fate of N-acetyl-beta-D-glucosamine is intricately linked to two primary pathways: the Hexosamine Biosynthetic Pathway (HBP) and the Salvage Pathway .

The Hexosamine Biosynthetic Pathway (HBP) is a de novo synthesis route that utilizes glucose and glutamine as primary substrates to produce UDP-N-acetylglucosamine (UDP-GlcNAc), the activated form of GlcNAc.[3][4] This pathway serves as a critical sensor of cellular nutrient status, integrating inputs from glucose, amino acid, fatty acid, and nucleotide metabolism.[5]

The Salvage Pathway provides an alternative route for the utilization of GlcNAc obtained from dietary sources or the degradation of glycoconjugates.[3] In this pathway, GlcNAc is directly phosphorylated to N-acetylglucosamine-6-phosphate (GlcNAc-6-P) by the enzyme N-acetylglucosamine kinase (NAGK), bypassing the initial rate-limiting steps of the HBP.[6] This allows cells to efficiently recycle and utilize available GlcNAc.

The central product of both pathways, UDP-GlcNAc, is the donor substrate for all glycosylation reactions, including N-linked glycosylation, O-linked glycosylation (O-GlcNAcylation), and the synthesis of glycosaminoglycans.[3][4]

Excretion

The excretion of N-acetyl-beta-D-glucosamine and its metabolites occurs through multiple routes. In rats administered radiolabeled glucosamine, a significant portion is metabolized to carbon dioxide and exhaled.[7] A smaller percentage is excreted in the feces.[7] In humans, urinary excretion of glucosamine has been observed, with approximately 54% of an administered dose of glucosamine being excreted in the urine within 24 hours.[2][8]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of N-acetyl-beta-D-glucosamine and its related compound, glucosamine, from various studies.

Table 1: Pharmacokinetic Parameters of Glucosamine in Humans

| Parameter | Value | Species | Administration Route | Reference |

| Cmax (Maximum Concentration) | 162.7 ± 125.2 ng/mL | Human | Oral (800 mg) | [8] |

| Tmax (Time to Maximum Concentration) | 1.56 ± 1.23 h | Human | Oral (800 mg) | [8] |

| Half-life (t1/2) | ~15 hours | Human | Oral | [1] |

| Bioavailability | ~44% | Human | Oral | [2] |

Table 2: Excretion of Radiolabeled Glucosamine

| Excretion Route | Percentage of Administered Dose | Species | Timeframe | Reference |

| Urine | ~54% | Human | 24 hours | [8] |

| Feces | ~5% | Rat | - | [7] |

| Expired Air (as CO2) | ~82% | Rat | - | [7] |

Signaling Pathways and Biological Significance

The metabolic flux through the hexosamine biosynthetic pathway and the subsequent levels of UDP-GlcNAc have profound implications for cellular signaling. The most significant of these is the regulation of O-GlcNAcylation , a dynamic and reversible post-translational modification where a single N-acetylglucosamine molecule is attached to serine or threonine residues of nuclear and cytoplasmic proteins.[5] This process is governed by two key enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.[5]

O-GlcNAcylation acts as a critical nutrient sensor, directly linking the metabolic state of the cell to the regulation of a vast array of cellular processes, including:

-

Insulin Signaling: Increased flux through the HBP and elevated O-GlcNAcylation have been implicated in the development of insulin resistance.[3] O-GlcNAcylation of key components of the insulin signaling pathway, such as IRS-1 and Akt, can impair their phosphorylation and downstream signaling.[7]

-

mTOR Signaling: The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism. Glucosamine has been shown to activate the mTOR pathway, leading to increased lipogenesis in macrophages.[6]

-

Transcription and Gene Expression: Many transcription factors and co-regulators are modified by O-GlcNAc, which can alter their activity, stability, and subcellular localization, thereby influencing gene expression programs.

-

Cell Cycle and Survival: O-GlcNAcylation plays a role in regulating the cell cycle and protecting cells from stress and apoptosis.

Experimental Protocols

The study of N-acetyl-beta-D-glucosamine metabolism relies on a variety of experimental techniques. Below are detailed methodologies for key experiments.

Protocol 1: Stable Isotope Tracing of N-Acetyl-beta-D-glucosamine Metabolism in Cell Culture

This protocol describes the use of stable isotope-labeled GlcNAc (e.g., ¹³C or ¹⁵N-labeled) to trace its metabolic fate in cultured cells.

Materials:

-

Cell line of interest

-

Standard cell culture medium

-

Stable isotope-labeled N-acetyl-beta-D-glucosamine (e.g., [U-¹³C₆]-GlcNAc or [¹⁵N]-GlcNAc)

-

Phosphate-buffered saline (PBS), ice-cold

-

Quenching solution (e.g., 60% methanol, -40°C)

-

Extraction solvent (e.g., 80% methanol, pre-chilled)

-

Cell scraper

-

Centrifuge

-

Liquid nitrogen

-

Mass spectrometer (LC-MS or GC-MS)

Procedure:

-

Cell Culture and Labeling:

-

Culture cells to the desired confluency in standard medium.

-

To initiate labeling, aspirate the standard medium, wash the cells twice with sterile PBS, and replace it with a medium containing the stable isotope-labeled GlcNAc at a predetermined concentration.

-

Incubate the cells for the desired labeling period.

-

-

Quenching and Metabolite Extraction:

-

To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.

-

Immediately add the cold quenching solution to the culture dish.

-

Scrape the cells and transfer the cell suspension to a pre-chilled tube.

-

Alternatively, for adherent cells, liquid nitrogen can be used to flash-freeze the cells.[9]

-

Add the pre-chilled extraction solvent to the quenched cells or the frozen cell pellet.

-

Incubate on ice or at -20°C to allow for complete extraction, with occasional vortexing.

-

-

Sample Processing:

-

Centrifuge the cell extract at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and precipitated proteins.

-

Carefully collect the supernatant containing the metabolites.

-

The supernatant can be dried under a stream of nitrogen or by vacuum centrifugation.

-

-

Mass Spectrometry Analysis:

-

Reconstitute the dried metabolite extract in a solvent compatible with the mass spectrometry platform.

-

Analyze the samples by LC-MS or GC-MS to identify and quantify the labeled metabolites. The mass shift corresponding to the incorporated stable isotope will allow for the tracing of the labeled GlcNAc through the metabolic pathways.

-

Protocol 2: HPLC Analysis of N-Acetyl-beta-D-glucosamine in Serum

This protocol outlines a method for the quantification of GlcNAc in serum samples using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Serum samples

-

HPLC system with a suitable column (e.g., amino column) and UV or mass spectrometric detector

-

N-acetyl-beta-D-glucosamine standard

-

Centrifuge

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To a known volume of serum (e.g., 100 µL), add three volumes of acetonitrile (e.g., 300 µL).

-

Vortex vigorously to precipitate the proteins.

-

Centrifuge at high speed to pellet the precipitated proteins.

-

Carefully collect the supernatant.

-

-

HPLC Analysis:

-

Inject a known volume of the supernatant onto the HPLC system.

-

Separate the components using an appropriate mobile phase and gradient.

-

Detect and quantify N-acetyl-beta-D-glucosamine by comparing the peak area to a standard curve generated with known concentrations of the GlcNAc standard.

-

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key metabolic pathways and experimental workflows related to N-acetyl-beta-D-glucosamine.

Caption: The Hexosamine Biosynthetic Pathway (HBP).

Caption: The N-acetylglucosamine Salvage Pathway.

Caption: Workflow for Isotope Tracing of GlcNAc Metabolism.

Conclusion

N-acetyl-beta-D-glucosamine is a multifaceted molecule with a central role in cellular metabolism and signaling. Its metabolic fate, governed by the hexosamine biosynthetic and salvage pathways, is intricately linked to the nutrient status of the cell and has profound effects on a wide range of biological processes. The dynamic post-translational modification of O-GlcNAcylation, which is directly fueled by GlcNAc metabolism, has emerged as a critical regulatory mechanism in health and disease. A thorough understanding of the ADME, metabolic pathways, and signaling roles of N-acetyl-beta-D-glucosamine is essential for researchers and drug development professionals seeking to harness its therapeutic potential or mitigate its pathological effects. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the complex and fascinating world of this vital monosaccharide.

References

- 1. benchchem.com [benchchem.com]

- 2. Absorption, distribution, metabolism and excretion of glucosamine sulfate. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. scielo.br [scielo.br]

- 6. Glucosamine increases macrophage lipid accumulation by regulating the mammalian target of rapamycin signaling pathway [bmbreports.org]

- 7. Role of protein O-linked N-acetyl-glucosamine in mediating cell function and survival in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. benchchem.com [benchchem.com]

N-ACETYL-beta-D-GLUCOSAMINE structure and chemical properties

For Researchers, Scientists, and Drug Development Professionals

N-Acetyl-β-D-glucosamine (GlcNAc) is an acetylated amino sugar derivative of glucose, playing a pivotal role in various biological processes. It serves as a fundamental building block for complex carbohydrates, including bacterial cell walls, chitin (B13524) in fungi and arthropods, and glycosaminoglycans in vertebrates.[1] Beyond its structural functions, GlcNAc is increasingly recognized as a key signaling molecule, modulating cellular pathways and influencing gene expression.[2] This technical guide provides an in-depth overview of the structure, chemical properties, and biological significance of N-acetyl-β-D-glucosamine, tailored for professionals in research and drug development.

Molecular Structure and Chemical Identity

N-Acetyl-β-D-glucosamine is a monosaccharide characterized by a glucose backbone with an N-acetyl group substituted at the C2 position. The "β" designation indicates the stereochemistry at the anomeric carbon (C1), where the hydroxyl group is oriented in the same direction as the C6 hydroxymethyl group.

The IUPAC name for N-acetyl-β-D-glucosamine is N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of N-acetyl-β-D-glucosamine is presented in the table below, providing essential data for experimental design and formulation development.

| Property | Value | References |

| Molecular Formula | C₈H₁₅NO₆ | [3][4][5] |

| Molecular Weight | 221.21 g/mol | [3][4][5] |

| Melting Point | 211 °C (decomposes) | [5][6][7] |

| Solubility | ||

| in Water | 50 mg/mL, 100 mg/mL, 167 mg/mL | [8][9] |

| in DMSO | ~10 mg/mL, 125 mg/mL | [8][10] |

| in Ethanol | Insoluble | [11] |

| in Acetone | Insoluble | [11] |

| in Concentrated Acids | Soluble in concentrated HCl, H₂SO₄, H₃PO₄, and formic acid | [5][6] |

| pKa | 13.04 ± 0.20 (Predicted) | [5][6] |

| Optical Rotation ([α]D) | +42° (c=2, water, 2 hrs) | [5][6] |

| LogP (Octanol/Water Partition Coefficient) | -2.1 to -1.7 | [3][9] |

Spectroscopic Data

-

¹H NMR (600 MHz, D₂O, pH 7.0): Key chemical shifts (δ) in ppm include a prominent peak for the acetyl group protons around 2.04 ppm and the anomeric proton (H1) at approximately 5.19-5.20 ppm. Other proton signals for the glucose ring appear between 3.44 and 3.91 ppm.[3]

-

¹³C NMR (D₂O): Characteristic chemical shifts (δ) in ppm include the anomeric carbon (C1) at ~97.6 ppm, the carbon of the acetyl methyl group at ~24.9 ppm, and the carbonyl carbon of the acetyl group at ~177.5 ppm. The other ring carbons (C2-C6) resonate between approximately 59.4 and 78.7 ppm.[12]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands corresponding to O-H stretching (broad band around 3300 cm⁻¹), N-H stretching (around 3270 cm⁻¹), C-H stretching (around 2900 cm⁻¹), the amide I band (C=O stretching) at approximately 1650 cm⁻¹, and the amide II band (N-H bending) around 1560 cm⁻¹.

-

Mass Spectrometry: The exact mass of N-acetyl-β-D-glucosamine is 221.08993720 Da.[3]

Chemical Reactivity and Stability

N-acetyl-β-D-glucosamine is generally stable as a solid when stored under appropriate conditions (-20°C), with a shelf life of at least four years.[10][13] However, in aqueous solutions, its stability can be compromised over time, and it is recommended to prepare solutions fresh.[13][14] Degradation can be accelerated by elevated temperatures and the presence of enzymes such as β-N-acetylhexosaminidases.[13] In subcritical water, degradation follows first-order kinetics.[15] It is incompatible with strong oxidizing agents.[5][6]

Biological Significance and Signaling Pathways

N-acetyl-β-D-glucosamine is a central molecule in the Hexosamine Biosynthetic Pathway (HBP) . This pathway integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc).[16][17][18] UDP-GlcNAc is the essential donor substrate for all N- and O-linked glycosylation of proteins, which are critical post-translational modifications that regulate protein function, localization, and stability.[16][18][19]

The HBP acts as a cellular nutrient sensor.[17] Increased flux through the HBP, often observed in states of nutrient excess, leads to elevated levels of O-GlcNAcylation, a dynamic modification of nuclear and cytoplasmic proteins. This process is implicated in various cellular processes and has been linked to diseases such as diabetes and cancer.[17][19]

Experimental Protocols

Quantification of N-Acetyl-β-D-glucosamine by HPLC

This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the assay of N-acetyl-β-D-glucosamine, adapted from the United States Pharmacopoeia (USP) monograph for dietary supplements.[20]

1. Materials and Reagents:

-

N-acetyl-β-D-glucosamine standard (USP Reference Standard or equivalent, ≥99% purity)

-

Acetonitrile (B52724) (HPLC grade)

-

Dibasic potassium phosphate (B84403) (KH₂PO₄)

-

Phosphoric acid (H₃PO₄)

-

Deionized water (18.2 MΩ·cm)

-

HPLC system with a UV detector

-

Amino (NH₂) analytical column (e.g., two 100 x 4.6 mm columns coupled together)[20]

-

0.45 µm syringe filters

2. Preparation of Solutions:

-

Mobile Phase Buffer: Dissolve 3.5 g of dibasic potassium phosphate in 1 L of deionized water. Add 0.25 mL of ammonium hydroxide and mix. Adjust the pH to 7.5 with phosphoric acid.[20]

-

Mobile Phase: Prepare a mixture of acetonitrile and buffer in a 75:25 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas before use.[20]

-

Diluent: Prepare a 50:50 (v/v) mixture of acetonitrile and deionized water.[20]

-

Standard Solution (1 mg/mL): Accurately weigh and dissolve approximately 25 mg of N-acetyl-β-D-glucosamine standard in 25.0 mL of diluent.

-

Sample Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of the sample containing N-acetyl-β-D-glucosamine in the diluent to achieve a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

3. HPLC Conditions:

-

Column: Amino (NH₂) column(s), total length ~150-200 mm

-

Mobile Phase: Acetonitrile:Buffer (75:25)

-

Flow Rate: 0.8 mL/min[20]

-

Column Temperature: 35 °C[20]

-

Detection Wavelength: 195 nm[20]

-

Injection Volume: 2 µL[20]

4. Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., retention time repeatability, peak area precision).

-

Inject the sample solution.

-

Identify the N-acetyl-β-D-glucosamine peak in the sample chromatogram by comparing the retention time with that of the standard.

-

Calculate the concentration of N-acetyl-β-D-glucosamine in the sample using the peak area and the concentration of the standard.

Conclusion

N-Acetyl-β-D-glucosamine is a molecule of immense interest due to its dual role as a structural component and a signaling molecule. A thorough understanding of its chemical and physical properties is fundamental for researchers and developers working on novel therapeutics, diagnostics, and biomaterials. The methodologies and data presented in this guide offer a solid foundation for further investigation and application of this versatile amino sugar.

References

- 1. N-Acetylglucosamine - Wikipedia [en.wikipedia.org]

- 2. N-Acetylglucosamine Functions in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-ACETYL-beta-D-GLUCOSAMINE | C8H15NO6 | CID 24139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy N-ACETYL-beta-D-GLUCOSAMINE | 85409-09-2 [smolecule.com]

- 5. N-Acetyl-D-Glucosamine | 7512-17-6 [chemicalbook.com]

- 6. n-acetyl-beta-d-glucosamine [chembk.com]

- 7. N-Acetyl-D-glucosamine | CAS#:134451-94-8 | Chemsrc [chemsrc.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. N-Acetyl-D-Glucosamine | C8H15NO6 | CID 439174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. researchgate.net [researchgate.net]

- 12. bmse000231 N-Acetyl-D-glucosamine at BMRB [bmrb.io]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. The Nutrient-Sensing Hexosamine Biosynthetic Pathway as the Hub of Cancer Metabolic Rewiring - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Hexosamine Biosynthesis Pathway: Regulation and Function | MDPI [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. N-Acetylglucosamine Assay and Glucosamine Limit Test Following the United States Pharmacopoeia Method [sigmaaldrich.com]

N-Acetyl-β-D-Glucosamine: A Comprehensive Technical Guide to its Natural Sources and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-β-D-glucosamine (GlcNAc) is a pivotal monosaccharide with significant biological roles and therapeutic potential. As a fundamental component of various biopolymers, including chitin (B13524), peptidoglycan, and glycosaminoglycans, its availability from natural sources and through synthetic routes is of paramount interest to the scientific community. This technical guide provides an in-depth exploration of the natural origins of GlcNAc and a detailed overview of its chemical and enzymatic synthesis. This document offers structured data, detailed experimental protocols, and visual representations of relevant biological pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Natural Sources of N-Acetyl-β-D-Glucosamine

N-acetyl-β-D-glucosamine is abundantly present in nature, primarily in polymeric forms. The most significant natural source is chitin , the second most abundant polysaccharide after cellulose.[1]

-

Crustacean Shells: The exoskeletons of crustaceans such as shrimp, crabs, and lobsters are a major commercial source of chitin.[2][3] The chitin content in shrimp shells is typically around 15-25% by weight.[4]

-

Fungal Cell Walls: Chitin is a key structural component of the cell walls of most fungi.[3][5]

-

Insect Exoskeletons: Insects are another significant source of chitin.[5]

-

Squid Pens: The internal shell, or pen, of squid is a source of β-chitin, which is reported to be more susceptible to enzymatic degradation than the α-chitin found in crustaceans.[1][6]

While GlcNAc is a constituent of glycoproteins, proteoglycans, and glycosaminoglycans in mammals, it seldom exists in its free monomeric form in significant quantities, with the exception of human milk.[7]

Synthesis of N-Acetyl-β-D-Glucosamine

The production of GlcNAc can be broadly categorized into three main approaches: extraction and hydrolysis from natural polymers, chemical synthesis, and enzymatic/biotransformation methods.

Extraction and Hydrolysis from Chitin

The extraction of GlcNAc from chitin-rich sources like shrimp shells typically involves demineralization, deproteinization, and subsequent hydrolysis of the purified chitin.

Experimental Protocol: Extraction of GlcNAc from Shrimp Shells via Acid Hydrolysis

This protocol outlines the general steps for extracting glucosamine (B1671600) from shrimp shells, which can then be N-acetylated to produce GlcNAc.

-

Preparation of Shrimp Shells:

-

Clean fresh shrimp shells to remove any remaining tissue.

-

Wash the shells thoroughly with cold water.

-

Dry the shells, for instance, by sun-drying for 48 hours.[8]

-

-

Demineralization:

-

Deproteinization:

-

Treat the demineralized shells with a 5% NaOH solution at 90°C for 24 hours with a 1:12 (v/w) solid-to-solvent ratio to remove proteins.[8]

-

Wash the resulting chitin residue with water until it is neutral.[8]

-

Dry the purified chitin. The yield of chitin from shrimp shells is approximately 18.23%.[8]

-

-

Acid Hydrolysis of Chitin:

-

Add the purified chitin to concentrated HCl (e.g., 30-37%) in a round-bottom flask.[4][9]

-

Heat the mixture at 90-100°C for 1.5 to 2 hours with stirring.[4][9] During this step, both depolymerization and deacetylation occur, yielding glucosamine hydrochloride.

-

Cool the solution and decolorize it with activated charcoal.[4]

-

Filter the solution to remove the charcoal.

-

-

N-acetylation of Glucosamine Hydrochloride (refer to chemical synthesis protocol below).

Chemical Synthesis

Chemical synthesis of GlcNAc often involves the N-acetylation of glucosamine, which is typically derived from the acid hydrolysis of chitin.

Experimental Protocol: N-acetylation of D-Glucosamine Hydrochloride

This protocol is a simplified method for the N-acetylation of D-glucosamine hydrochloride.

-

Preparation of Glucosamine Base:

-

Dissolve 10g of D-glucosamine hydrochloride in 80-100 mL of methanol (B129727) containing a stoichiometric equivalent of sodium methoxide (B1231860) (prepared by dissolving 1.1g of sodium in methanol).[10]

-

Sodium chloride will precipitate and can be removed by filtration.[10] This results in a supersaturated solution of D-glucosamine.

-

-

N-acetylation Reaction:

-

To the methanolic solution of D-glucosamine, add 1.5 to 2 equivalents of acetic anhydride (B1165640) (7.0-9.4g) at room temperature.[10]

-

Shake the reaction mixture mechanically for 30-60 minutes.[10]

-

-

Isolation and Purification:

-

The crude N-acetyl-D-glucosamine will precipitate out of the solution.

-

Collect the precipitate by filtration and wash it with cold methanol, followed by ether.[10]

-

Dry the product over concentrated sulfuric acid at room temperature.[10]

-

For further purification, recrystallize the product from a minimal amount of water by adding ethanol (B145695) and then ether to induce turbidity. Colorless needles will form upon standing at a low temperature.[10]

-

A more industrial-scale protocol involves dissolving glucosamine hydrochloride in water, passing it through an anion exchange column to obtain the glucosamine base, and then reacting it with acetic anhydride while controlling the pH with sodium carbonate solution.[11] The resulting N-acetyl-D-glucosamine is then purified using a cation exchange column and crystallization.[11]

Enzymatic Synthesis

Enzymatic hydrolysis of chitin is a milder and more specific alternative to acid hydrolysis for the production of GlcNAc. This method typically employs a cocktail of chitinolytic enzymes.

Experimental Protocol: Enzymatic Hydrolysis of Chitin using Aspergillus sp. Chitinase

-

Enzyme Production:

-

Enzymatic Hydrolysis:

-

Product Isolation:

-

Terminate the reaction by heating the mixture in a boiling water bath for 15 minutes to denature the enzymes.[1]

-

Filter the mixture to remove any solid residue.

-

Decolorize the filtrate with activated charcoal.

-

Precipitate the N-acetyl-D-glucosamine from the clear filtrate by adding ethanol.[1]

-

Collect the precipitate and dry it. A yield of 65% can be achieved with this method.[1]

-

Biotransformation

Genetically engineered microorganisms, such as E. coli, can be utilized to produce GlcNAc from simple carbon sources like glucose. This is achieved by overexpressing key enzymes in the GlcNAc biosynthesis pathway, such as glucosamine-6-phosphate synthase, and suppressing enzymes that divert intermediates to other pathways.[6]

Quantitative Data on Synthesis Methods

The following tables summarize the quantitative data for various N-acetyl-β-D-glucosamine synthesis methods.

Table 1: Chemical Synthesis of N-Acetyl-β-D-Glucosamine

| Method | Starting Material | Reagents | Temperature (°C) | Time | Yield (%) | Purity (%) | Reference(s) |

| Acid Hydrolysis & N-acetylation | Chitin | Concentrated HCl, Acetic anhydride | 90-100 (hydrolysis), Room temp (acetylation) | 1.5-2 h (hydrolysis), 0.5-1 h (acetylation) | <65 (hydrolysis) | - | [4][6][10] |

| N-acetylation of Glucosamine HCl | D-Glucosamine HCl | Sodium methoxide, Acetic anhydride, Methanol | Room Temperature | 0.5-1 hour | Quantitative | High | [10] |

| Industrial N-acetylation | D-Glucosamine HCl | Anion/Cation exchange resins, Acetic anhydride, Sodium carbonate | 20-25 | 1 hour | 68 | 99+ | [11] |

Table 2: Enzymatic Synthesis of N-Acetyl-β-D-Glucosamine

| Enzyme Source | Substrate | pH | Temperature (°C) | Time | Yield (%) | Reference(s) |

| Aspergillus sp. | Squid pen β-chitin | 4.0 | 45 | 2 days | 65 | [1] |

| Aeromonas hydrophila H2330 | α-chitin | - | - | 10 days | 77 | [6] |

| Bacillus licheniformis SK-1 | α-chitin powder | - | - | - | 41 | [6] |

| Chitinolyticbacter meiyuanensis SYBC-H1 (pretreatment) + Enzymes | Chitin powder | 7.5 (pretreatment) | 25 (pretreatment) | 12 h (pretreatment), 6 h (hydrolysis) | 96 | [12] |

| Aeromonas sp. PTCC 1691 | Colloidal α-chitin | 8.0 | 37 | 24 hours | 79 | [13] |

| Cellulose T | β-chitin | - | - | 8 days | ~76 | [6] |

Signaling Pathways Involving N-Acetyl-β-D-Glucosamine

N-acetyl-β-D-glucosamine and its derivatives are crucial players in several fundamental cellular signaling pathways.

O-GlcNAcylation Pathway